molecular formula C16H16N2O2 B12956034 4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B12956034
M. Wt: 268.31 g/mol
InChI Key: VXLRPUBURYXJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a furo[3,4-c]pyridine core with a benzylamino substituent and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the following steps:

    Formation of the Furo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine derivatives.

    Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the furo[3,4-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylamine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a crucial role in binding to these targets, while the furo[3,4-c]pyridine core contributes to the overall stability and activity of the compound. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(Arylamino)-1H-furo[3,4-c]pyridines: These compounds share a similar core structure but differ in the substituent on the amino group.

    1H-pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar pyridine core but differ in the fused ring system.

Uniqueness

4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is unique due to its specific combination of a benzylamino group and two methyl groups on the furo[3,4-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-(benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3-one

InChI

InChI=1S/C16H16N2O2/c1-16(2)12-8-9-17-14(13(12)15(19)20-16)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

VXLRPUBURYXJIK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=NC=C2)NCC3=CC=CC=C3)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.